YW1128
Overview
Description
YW1128 is a potent inhibitor of the Wnt/β-catenin signaling pathway. This compound has shown significant potential in reducing hepatic lipid accumulation and improving glucose tolerance in high-fat diet-fed mice without noticeable toxicity . It is primarily used in scientific research to study its effects on various biological processes and diseases.
Mechanism of Action
- YW1128 is a potent Wnt/β-catenin inhibitor . Its primary targets include CTNNB1 (β-catenin) and WLS (Wntless), both of which play crucial roles in the Wnt signaling pathway.
- This compound induces the proteasome degradation of β-catenin, thereby inhibiting the Wnt/β-catenin signaling pathway in cells .
- However, its efficacy against hepatic steatosis suggests that it reaches its target tissues effectively .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
- Formation of the triazole ring through a cycloaddition reaction.
- Functionalization of the triazole ring with quinoline and methylphenyl groups.
- Final purification and characterization of the compound.
Industrial Production Methods
While specific industrial production methods for YW1128 are not widely documented, the synthesis generally follows standard organic chemistry protocols involving the use of high-purity reagents and controlled reaction conditions to ensure the desired product’s yield and purity .
Chemical Reactions Analysis
Types of Reactions
YW1128 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the triazole ring.
Substitution: Substitution reactions can introduce different substituents on the quinoline or methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used to study the compound’s structure-activity relationship .
Scientific Research Applications
YW1128 has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
XAV939: Inhibits tankyrase, leading to the stabilization of Axin and subsequent degradation of β-catenin.
Uniqueness of YW1128
This compound is unique in its ability to induce the proteasome degradation of β-catenin directly, leading to a more pronounced inhibition of the Wnt/β-catenin signaling pathway . This distinct mechanism of action makes this compound a valuable tool for studying the Wnt/β-catenin pathway and its role in various diseases .
Properties
IUPAC Name |
5-methyl-1-(2-methylphenyl)-N-quinolin-2-yltriazole-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c1-13-7-3-6-10-17(13)25-14(2)19(23-24-25)20(26)22-18-12-11-15-8-4-5-9-16(15)21-18/h3-12H,1-2H3,(H,21,22,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXZFICNOPPNYJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(N=N2)C(=O)NC3=NC4=CC=CC=C4C=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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